molecular formula C11H13NOS B269498 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine

Cat. No. B269498
M. Wt: 207.29 g/mol
InChI Key: ZDUUIWBNXBGVAT-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine, also known as MTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTCP is a derivative of pyrrolidine, a five-membered heterocyclic compound that contains a nitrogen atom and is commonly found in many biologically active molecules. The thienylcarbonyl group in MTCP is a functional group that is known to have various biological activities, including anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death that is essential for the maintenance of tissue homeostasis. In neuroscience, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. In drug discovery, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been used as a starting material for the synthesis of novel compounds with potential therapeutic activities.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, and neurotransmitter release. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of prostaglandins, which are inflammatory mediators that are involved in the development of various diseases, including cancer and neurodegenerative disorders. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has also been shown to interact with various receptors, such as G-protein-coupled receptors and ion channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of various inflammatory diseases. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is a mechanism that is essential for the elimination of abnormal cells. In addition, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be easily synthesized in large quantities and purified through simple chromatographic methods. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine is also stable under various conditions, such as high temperature and humidity, which makes it suitable for long-term storage. However, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.

Future Directions

There are several future directions for research on 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine, including the development of novel derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. The synthesis of novel derivatives of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through the modification of its functional groups or the incorporation of additional functional groups that are known to have specific biological activities. The elucidation of the mechanism of action of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through the use of various biochemical and biophysical techniques, such as mass spectrometry and NMR spectroscopy. The evaluation of the potential therapeutic applications of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through in vitro and in vivo studies, as well as clinical trials.

Synthesis Methods

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be synthesized through a simple reaction between 2-thiophenecarbonyl chloride and 1-methylpyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a nucleophilic addition reaction. The yield of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

properties

Product Name

1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(2E)-2-(1-methylpyrrolidin-2-ylidene)-1-thiophen-2-ylethanone

InChI

InChI=1S/C11H13NOS/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+

InChI Key

ZDUUIWBNXBGVAT-CMDGGOBGSA-N

Isomeric SMILES

CN\1CCC/C1=C\C(=O)C2=CC=CS2

SMILES

CN1CCCC1=CC(=O)C2=CC=CS2

Canonical SMILES

CN1CCCC1=CC(=O)C2=CC=CS2

Origin of Product

United States

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